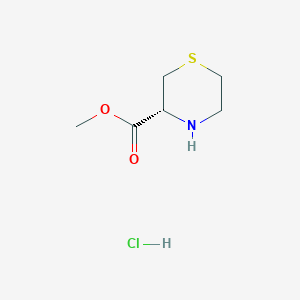

(3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride

Overview

Description

(3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by its thiomorpholine structure, this compound exhibits significant potential as an enzyme inhibitor, particularly targeting proton pumps. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₂S

- Molecular Weight : 197.68 g/mol

- Appearance : White solid

- Melting Point : 270-278°C

This compound primarily functions as a proton pump inhibitor (PPI) . This mechanism is crucial for managing conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD). The inhibition of proton pumps leads to decreased acidity in the stomach, alleviating symptoms related to acid reflux and ulcers.

Enzyme Inhibition

The compound's ability to inhibit proton pumps has been extensively studied. The inhibition mechanism involves binding to the active site of the enzyme, preventing the transport of protons across the gastric epithelium. This action results in reduced gastric acidity and has therapeutic implications for various gastrointestinal disorders .

Anticancer Activity

Research indicates that derivatives of thiomorpholine compounds exhibit antiproliferative effects against several cancer cell lines. For instance, studies have shown that certain analogs display significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), suggesting potential applications in cancer therapy .

Antimicrobial Properties

Thiomorpholine derivatives have also demonstrated antimicrobial activity. Compounds structurally related to this compound have been evaluated for their efficacy against multi-drug resistant strains of bacteria. Notably, some derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 1: Proton Pump Inhibition

A study investigated the effects of this compound on gastric acid secretion in animal models. Results indicated a significant reduction in gastric acidity compared to control groups, supporting its role as an effective proton pump inhibitor.

Study 2: Anticancer Activity

In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited an IC₅₀ value of approximately 15 μM against HeLa cells, indicating moderate efficacy. Further modifications to the structure enhanced its potency, demonstrating the importance of chemical modifications in improving biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Morpholine | Similar ring structure | Solvent and reagent in organic synthesis |

| Thiomorpholine | Parent compound | Enzyme inhibition |

| 2-Thiazolidinone | Thiazolidine ring | Antimicrobial properties |

| 4-Thiazolidinone | Thiazolidine ring | Antidiabetic properties |

This table highlights how this compound is distinct from its structural relatives due to its specific biological activities.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their neurotrophic properties, which are essential for developing treatments for neurodegenerative diseases. For instance, compounds derived from this thiomorpholine derivative have shown promise in enhancing neuronal survival and promoting nerve regeneration .

Antimicrobial Activity:

Recent studies have indicated that derivatives of thiomorpholine compounds exhibit notable antimicrobial properties. Research has demonstrated that certain synthesized derivatives can effectively combat bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antibiotic agents .

Organic Synthesis

Synthetic Applications:

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution reactions, allows chemists to create diverse derivatives with tailored functionalities. For example, the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, which are valuable in further synthetic applications .

Enantiomeric Synthesis:

The chiral nature of this compound enables its use in stereoselective synthesis, particularly in creating enantiopure compounds. Techniques such as chiral chromatography are employed to isolate specific enantiomers for targeted biological activity .

Biochemical Studies

Biological Role Exploration:

In biochemical research, this compound is investigated for its role in biological systems, particularly concerning sulfur-containing compounds. These studies help elucidate the biochemical pathways involving thiomorpholines and their potential therapeutic effects .

Mechanistic Studies:

The compound's mechanism of action is being studied to understand how it interacts with biological targets such as enzymes and receptors. This knowledge is crucial for designing more effective drugs that leverage these interactions for therapeutic benefits .

Table 1: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Neurotrophic compounds; antimicrobial activity |

| Organic Synthesis | Intermediate in complex molecule synthesis | Oxidation to sulfoxides/sulfones; stereoselective reactions |

| Biochemical Studies | Investigating biological roles and mechanisms | Interaction with enzymes; effects on cellular pathways |

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiomorpholine Derivative A | Mycobacterium smegmatis | 6.25 µg/ml |

| Thiomorpholine Derivative B | Pseudomonas aeruginosa | 12.5 µg/ml |

Case Studies

Case Study 1: Neurotrophic Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of a derivative of this compound on neuronal cultures. The results indicated significant improvement in neuronal survival rates under stress conditions, suggesting potential applications in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Research conducted on various thiomorpholine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted the structure-activity relationship (SAR) that correlates specific functional groups on the thiomorpholine ring with enhanced antimicrobial activity, paving the way for new antibiotic development strategies .

Properties

IUPAC Name |

methyl (3R)-thiomorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXULPERBPAAXHZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.